5-Bromobenzofuran-7-carboxylic acid
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Overview
Description
5-Bromobenzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromine atom at the 5-position and the carboxylic acid group at the 7-position make this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzofuran-7-carboxylic acid typically involves the bromination of benzofuran followed by carboxylation. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-Bromobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-7-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chlorobenzofuran-7-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.
5-Methylbenzofuran-7-carboxylic acid: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
5-Bromobenzofuran-7-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The combination of the bromine atom and carboxylic acid group provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C9H5BrO3 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12) |
InChI Key |
IKXDOGCCUTYESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)C(=O)O |
Origin of Product |
United States |
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